molecular formula C15H18ClNO5 B14273876 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 136969-37-4

1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate

Katalognummer: B14273876
CAS-Nummer: 136969-37-4
Molekulargewicht: 327.76 g/mol
InChI-Schlüssel: DCQUTCULSXCXJV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and reactivity. It features a benzyloxy group attached to a pyridinium ring, which is further substituted with three methyl groups at the 2, 4, and 6 positions. The perchlorate anion serves as the counterion, contributing to the compound’s overall stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with benzyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to reflux conditions

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common in large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine derivative.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium iodide, ammonia

Major Products Formed:

    Oxidation Products: Benzaldehyde, benzoic acid

    Reduction Products: Dihydropyridine derivatives

    Substitution Products: Benzyl halides, benzylamines

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of benzyl ethers and esters.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the pyridinium ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of a benzyloxy group and a pyridinium ring, which provides a distinct reactivity profile. Its perchlorate counterion also contributes to its stability and solubility in various solvents.

Eigenschaften

CAS-Nummer

136969-37-4

Molekularformel

C15H18ClNO5

Molekulargewicht

327.76 g/mol

IUPAC-Name

2,4,6-trimethyl-1-phenylmethoxypyridin-1-ium;perchlorate

InChI

InChI=1S/C15H18NO.ClHO4/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15;2-1(3,4)5/h4-10H,11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

DCQUTCULSXCXJV-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=[N+](C(=C1)C)OCC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.